

"handling and disposal of chlorourea in a laboratory setting"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorourea
Cat. No.: B8728648

[Get Quote](#)

Chlorourea Handling & Disposal: Technical Support Center

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of **chlorourea** in a laboratory setting. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is **chlorourea** and what are its key chemical properties?

A1: **Chlorourea** is a chemical compound that often serves as a research intermediate, particularly in studies related to water treatment and oxidation processes.^[1] Its primary physical and chemical properties are summarized below.

Data Presentation: Chemical and Physical Properties of **Chlorourea**

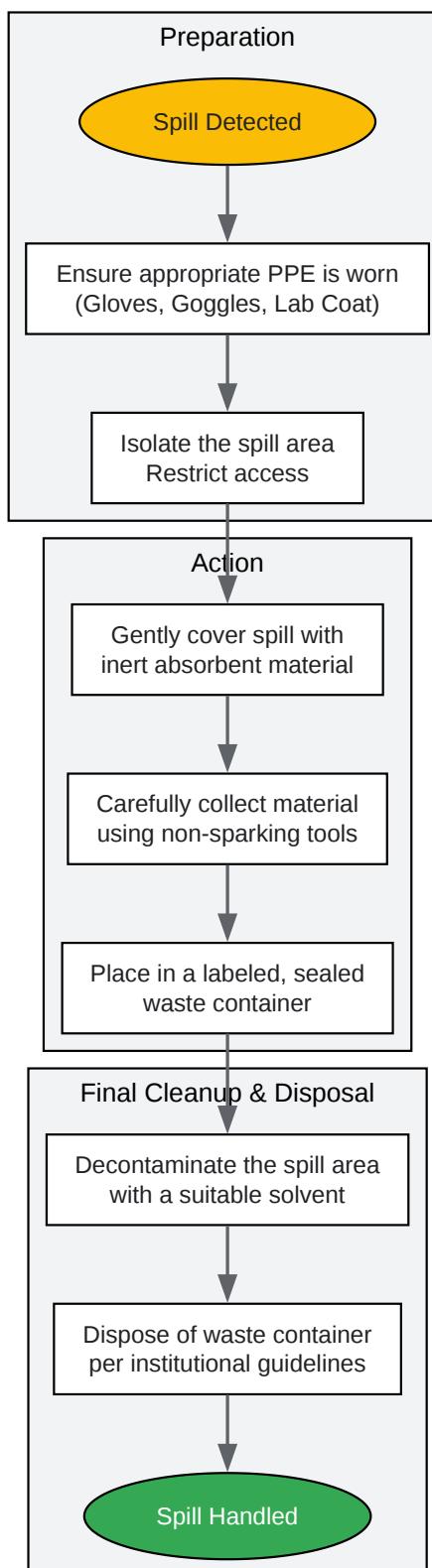
Property	Value	Reference
Molecular Formula	CH ₃ CIN ₂ O	[1] [2] [3] [4]
Molecular Weight	94.50 g/mol	[1] [2]
CAS Number	3135-74-8	[2] [3] [5]
IUPAC Name	chlorourea	[1] [2]
Synonyms	N-Chlorourea, Monochlorourea	[2] [4]
Appearance	Data not available; handle as a potentially reactive solid.	
Hydrogen Bond Donor Count	2	[2] [3]
Hydrogen Bond Acceptor Count	1	[2] [3]
Water Solubility	2.12 M	[4]

Q2: What are the primary hazards associated with **chlorourea** and its precursors?

A2: While specific toxicology data for **chlorourea** is limited, it is an N-chlorinated compound and should be handled with caution. It is known to be an intermediate in the reaction between urea and free chlorine.[\[1\]](#)[\[6\]](#) The precursors and related compounds, such as chlorine, are hazardous. Chlorine gas is acutely toxic, an oxidizer, and corrosive to the respiratory tract.[\[7\]](#) Therefore, **chlorourea** should be treated as a potentially reactive and toxic substance. General safe laboratory practices should always be followed.[\[8\]](#)[\[9\]](#)

Q3: How should **chlorourea** be stored in the laboratory?

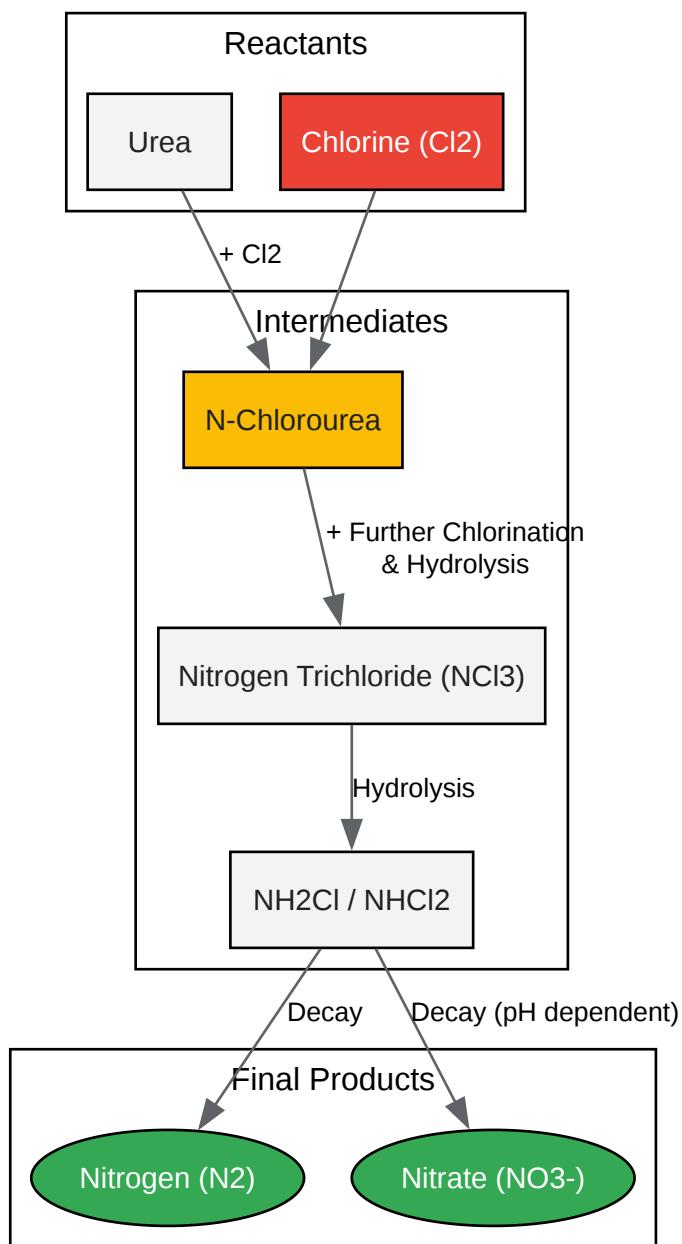
A3: **Chlorourea** should be stored in a cool, dry, and well-ventilated area away from direct sunlight.[\[7\]](#) It should be kept separate from incompatible materials such as strong acids, bases, reducing agents, and combustible materials.[\[7\]](#) Always store in a tightly sealed container to prevent reaction with moisture or other atmospheric components.


Q4: What are the known decomposition products of **chlorourea**?

A4: The decomposition of **chlorourea**, particularly in the presence of chlorine and/or UV light, can be complex. Studies on the chlorination of urea show that **N-chlorourea** can undergo further reactions to yield intermediates like NCl_3 , which then decay into stable end products including nitrogen gas (N_2) and nitrate (NO_3^-).^{[6][10][11]} The photolysis of **N-chlorourea** under UV_{254} irradiation primarily produces ammonia and nitrate.^[12]

Troubleshooting Guides

Q: I have spilled a small amount of solid **chlorourea** in the fume hood. What is the correct response?


A: For any spill, prioritize personal safety. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.^{[8][13]} The correct response depends on the size and location of the spill. The logical workflow below outlines the recommended steps for a small, contained spill.

[Click to download full resolution via product page](#)

Chlorourea Spill Response Workflow

Q: My **chlorourea** solution is showing unexpected reactivity (e.g., gas evolution). What might be happening?

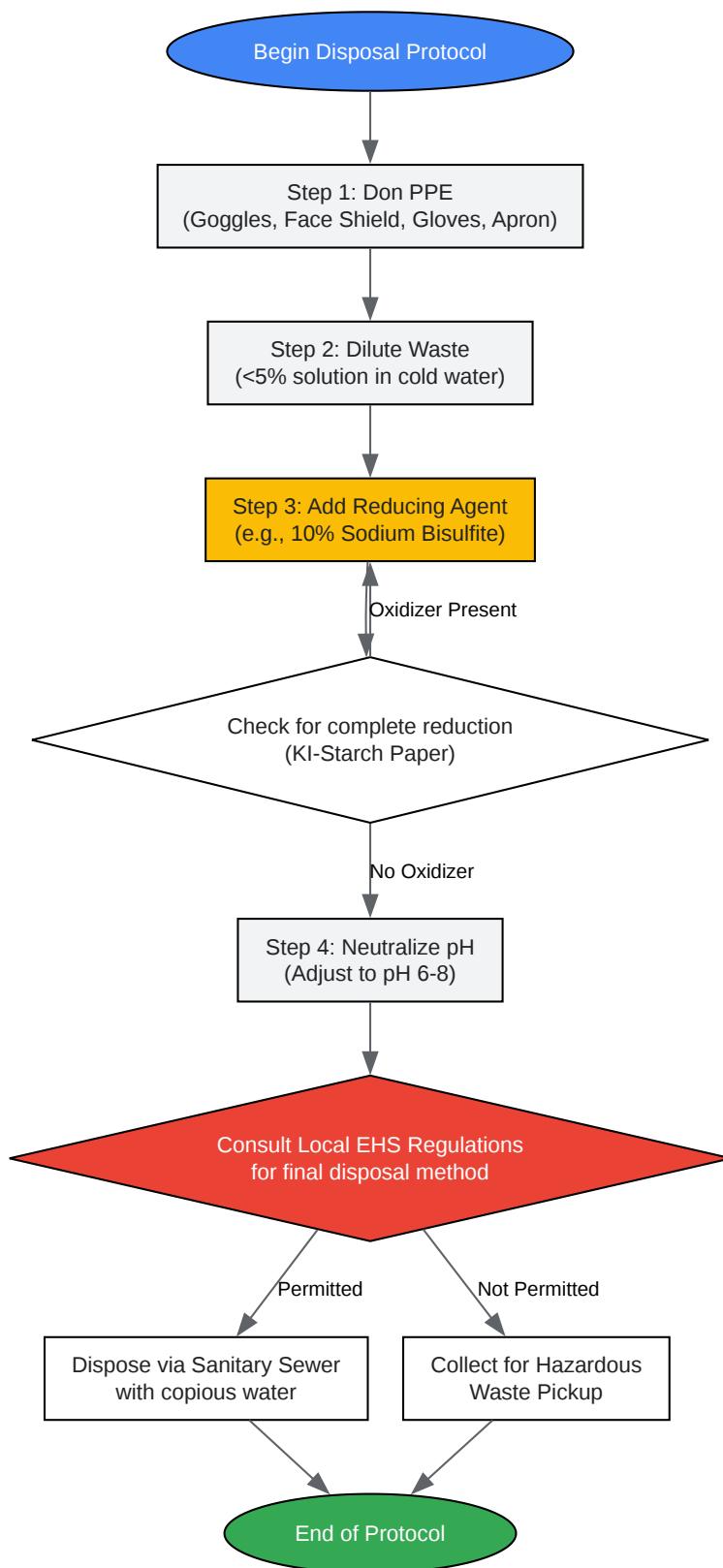
A: Unwanted reactivity suggests that the **chlorourea** is decomposing. This can be initiated by contaminants, exposure to light, or inappropriate pH levels. The decomposition pathway involves multiple chlorination and hydrolysis steps, potentially leading to the formation of various nitrogenous compounds and gases.

[Click to download full resolution via product page](#)

Chlorourea Decomposition Pathway

This reactivity highlights the importance of proper storage and handling to maintain the compound's stability.[6][10][11] If decomposition is observed, treat the material as hazardous waste and dispose of it according to the protocol below.

Experimental Protocols


Protocol: Chemical Degradation and Disposal of **Chlorourea** Waste

This protocol provides a general methodology for treating **chlorourea** waste in a laboratory setting prior to final disposal. NOTE: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding.[14][15][16][17] This procedure should be performed entirely within a certified chemical fume hood.

Methodology:

- Preparation:
 - Wear appropriate PPE: safety goggles, face shield, acid-resistant apron, and heavy-duty nitrile or neoprene gloves.[13][18]
 - Prepare a reaction vessel (e.g., a large beaker) of appropriate size, ensuring it is clean and free of contaminants.
 - Place the reaction vessel in a secondary container (e.g., a plastic tub) to contain any potential spills.
- Dilution:
 - If treating a solid, slowly dissolve the **chlorourea** waste in cold water to a concentration not exceeding 5% w/v.
 - If treating a solution, slowly dilute it with cold water to ensure the concentration of **chlorourea** is below 5%. The dilution process may be exothermic; add the solution to water slowly with stirring.
- Degradation (Reduction):

- While stirring the diluted **chlorourea** solution, slowly add a freshly prepared 10% solution of sodium bisulfite (NaHSO_3) or sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). These reducing agents will help to neutralize the reactive N-Cl bond.
- Monitor the reaction. Add the reducing agent until a test with potassium iodide-starch paper indicates the absence of oxidizing species (the paper will no longer turn blue).
- Neutralization & Disposal:
 - After ensuring the reduction is complete, check the pH of the solution.
 - Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding either dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) as needed.
 - Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain heavy metals or other regulated substances.[\[14\]](#)[\[19\]](#) Confirm this disposal method is permitted by your local EHS guidelines.

[Click to download full resolution via product page](#)

Experimental Workflow for **Chlorourea** Disposal

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorourea CAS 3135-74-8 | Research Chemical [benchchem.com]
- 2. Monochlorourea | CH₃CIN₂O | CID 11829366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urea, chloro- | 3135-74-8 | lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chlorourea | CAS#:3135-74-8 | Chemsoc [chemsoc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reaction mechanism for chlorination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. uw lax.edu [uw lax.edu]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 18. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 19. epfl.ch [epfl.ch]
- To cite this document: BenchChem. ["handling and disposal of chlorourea in a laboratory setting"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8728648#handling-and-disposal-of-chlorourea-in-a-laboratory-setting\]](https://www.benchchem.com/product/b8728648#handling-and-disposal-of-chlorourea-in-a-laboratory-setting)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com